
PHOSPHORIC ACID-D3
Overview
Description
Phosphoric Acid-D3 (deuterated phosphoric acid) is a stable isotope-labeled compound with the molecular formula D₃PO₄ and CAS number 14335-33-2. It is commercially available as an 85 wt% solution in deuterium oxide (D₂O) with a deuterium atom purity of ≥99% . This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy due to its ability to minimize proton interference, enhancing spectral clarity . Key properties include:
Preparation Methods
The preparation of (3H)Phosphoric acid can be achieved through several synthetic routes. One common method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide. Another approach is the oxidation of phosphinic acid. Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Oxidation and Thermal Decomposition
Phosphoric acid-D3 undergoes significant transformations under oxidative and thermal conditions:
Oxidation
When exposed to air, H₃PO₄-D3 oxidizes to form phosphorus pentoxide (P₄O₁₀) and sulfur dioxide (SO₂) :
This reaction is exothermic and proceeds via a complex mechanism involving radical intermediates .
Thermal Decomposition
At elevated temperatures (>200°C), H₃PO₄-D3 dehydrates stepwise:
- Pyrophosphoric acid (H₄P₂O₇) at 160°C:
- Metaphosphoric acid (HPO₃) at 300°C:
- Polyphosphoric acids at >300°C:
These products are highly reactive, attacking siliceous materials and glass .
Hydrolysis and Acid-Base Reactions
This compound retains the triprotic nature of its non-deuterated counterpart:
Hydrolysis
In aqueous solutions, H₃PO₄-D3 undergoes stepwise deprotonation:
\text{H PO D3}\rightarrow \text{H PO }-D2}+\text{D }
\text{H PO }-D2}\rightarrow \text{HPO 2 }-D1}+\text{D }
\text{HPO 2 }-D1}\rightarrow \text{PO 3 }}+\text{D }
The pKa values are slightly shifted due to isotopic substitution:
Reactivity with Metals and Bases
H₃PO₄-D3 reacts vigorously with:
- Alkaline metals : Produces flammable hydrogen gas (D₂):
- Oxidizing agents : Forms explosive mixtures with nitromethane .
Stability and Reactivity
Property | Value | Source |
---|---|---|
Melting Point | 42.4°C | |
Boiling Point | 260°C | |
pKa₁ | 2.15 | |
Critical Temp | 487 Pa @ 100°C | |
Decomposition Temp | >200°C |
Handling Precautions
- Storage : Requires argon atmosphere and light protection .
- Toxicity : Causes severe skin/eye irritation and respiratory damage .
Reactivity Risks
Scientific Research Applications
Biochemical Research
Tracer Studies
Phosphoric Acid-D3 is extensively utilized in tracer studies in biochemical research. Its deuterated form allows for enhanced tracking of metabolic processes in biological systems. The incorporation of deuterium enables researchers to utilize nuclear magnetic resonance (NMR) spectroscopy for detailed analysis of molecular interactions and dynamics, providing insights into metabolic pathways and enzyme mechanisms .
Drug Development
In pharmaceutical research, this compound is employed as a reagent in the synthesis of various drug compounds. Its unique isotopic labeling assists in understanding drug metabolism and pharmacokinetics. Studies have shown that using deuterated compounds can lead to improved pharmacological profiles by altering the metabolic stability and reducing the rate of drug degradation .
Material Science
3D Printing Applications
Recent advancements have highlighted the use of this compound in the fabrication of calcium phosphate scaffolds for bone tissue engineering. Research indicates that scaffolds created with phosphoric acid exhibit superior mechanical properties compared to those made with conventional binders like polyvinyl alcohol (PVA). The optimal weight ratios of hydroxyapatite and beta-tricalcium phosphate (HA/β-TCP) have been explored to enhance biocompatibility and mechanical strength, making them suitable for medical implants .
Binder Type | Mechanical Properties | Biocompatibility | Optimal HA/β-TCP Ratio |
---|---|---|---|
Phosphoric Acid | Superior | High | 60:40 |
Polyvinyl Alcohol | Moderate | Moderate | 60:40 |
Environmental Applications
Wastewater Treatment
this compound has potential applications in wastewater treatment processes. Its ability to precipitate heavy metals and phosphates makes it an effective agent for reducing eutrophication in aquatic systems. By controlling phosphate levels, it helps mitigate the growth of harmful algal blooms, thereby improving water quality .
Soil Fertility Enhancement
In agriculture, phosphoric acid is primarily used as a fertilizer component. The deuterated variant can be applied in studies assessing nutrient uptake by plants and soil health. Understanding how deuterated phosphorus behaves in soil can provide insights into optimizing fertilizer formulations for enhanced crop yield while minimizing environmental impact .
Safety and Environmental Impact
Despite its beneficial applications, this compound must be handled with care due to its corrosive nature. It poses risks to human health and the environment if not managed properly. Safety assessments indicate that while it can be irritating upon contact, formulations designed to be non-irritating can mitigate these risks effectively .
Mechanism of Action
The mechanism of action of (3H)Phosphoric acid involves its ability to bind divalent cations, which makes it a useful sequestering agent. It also plays a role in the reduction of dental caries by exerting a cariostatic effect on the tooth surface during eating or by excretion in the saliva . Additionally, it is involved in the fire-extinguishing mechanism of ABC dry powder by chemically inhibiting H and OH radicals .
Comparison with Similar Compounds
Phosphoric Acid (H₃PO₄)
Key Differences :
- This compound is deuterated for specialized analytical applications, whereas non-deuterated H₃PO₄ is used in bulk industrial processes.
- Both share similar corrosive hazards, but this compound requires stricter handling to maintain isotopic integrity .
Phosphorous Acid (H₃PO₃)
Key Differences :
- Phosphorous acid has a lower oxidation state (+3 vs. +5), making it a stronger reducing agent.
Methylphosphonic Acid-D3 (CD₃PO₃H)
Key Differences :
- Methylphosphonic Acid-D3 is deuterated on the methyl group, enabling studies on methyl-group metabolism.
- It has lower health hazards but higher flammability compared to this compound .
Hypophosphorous Acid (H₃PO₂)
Key Differences :
- Hypophosphorous acid is monoprotic and a strong reducing agent, unlike triprotic this compound.
- No deuterated form of H₃PO₂ is mentioned in the evidence, limiting its use in NMR .
Biological Activity
Phosphoric acid-D3, a deuterated form of phosphoric acid, has garnered attention in various fields, particularly in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and implications in health and disease management, supported by diverse research findings and case studies.
Overview of this compound
Phosphoric acid (H₃PO₄) is a mineral acid commonly used in food and industrial applications. The D3 variant refers to the incorporation of deuterium, which is a stable isotope of hydrogen. This modification can influence the compound's behavior in biological systems, making it a valuable tool for tracing metabolic pathways and understanding biochemical processes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its role in cellular metabolism and signaling pathways. Key mechanisms include:
- Mineral Homeostasis : Phosphoric acid plays a crucial role in maintaining the balance of minerals like calcium and phosphorus in the body. It is essential for bone health and metabolic functions .
- Cell Signaling : this compound is involved in intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis. It can activate various kinases and transcription factors that mediate these processes .
- Gene Regulation : The compound influences gene expression by modulating the activity of transcription factors associated with the vitamin D receptor (VDR). This regulation affects numerous genes linked to cell proliferation and differentiation .
Case Study 1: Hypervitaminosis D-Induced Hypercalcemia
A notable case study highlighted the effects of excessive vitamin D intake leading to hypervitaminosis D, characterized by elevated calcium levels due to increased absorption mediated by phosphoric acid derivatives. The patient exhibited symptoms such as confusion and muscle weakness, emphasizing the importance of monitoring phosphoric acid levels in conjunction with vitamin D supplementation .
Case Study 2: Phosphoric Acid in Cancer Therapy
Research has shown that this compound can enhance the efficacy of certain cancer therapies by modulating cellular responses to treatment. In vitro studies indicated that it could induce apoptosis in malignant cells through its action on signaling pathways related to VDR activation . This finding suggests potential therapeutic applications in differentiation therapy for leukemia.
Research Findings
Recent studies have provided insights into the specific biological activities associated with this compound:
Q & A
Q. What are the key physicochemical differences between PHOSPHORIC ACID-D3 and its non-deuterated counterpart, and how do these impact experimental design?
Basic Research Question
this compound (deuterated phosphoric acid) exhibits distinct physicochemical properties due to isotopic substitution. Key differences include:
- Vibrational Spectra : Deuteration shifts IR absorption bands, particularly in O-D stretching modes (~2500 cm⁻¹ vs. O-H at ~3300 cm⁻¹) .
- Density : Increased molecular weight (D ≈ 2 vs. H ≈ 1) may slightly alter solution density and viscosity .
- Acidity : Isotopic substitution can lower acid dissociation constants (pKa) due to differences in zero-point energy .
Methodological Consideration : When designing experiments, use deuterium-specific analytical techniques (e.g., NMR or FTIR) to confirm isotopic integrity and account for solvent interactions in kinetic studies .
Q. What protocols are recommended for synthesizing this compound with high isotopic purity?
Basic Research Question
Synthesis typically involves isotopic exchange using deuterated water (D₂O):
Reaction : React non-deuterated phosphoric acid with excess D₂O under controlled temperature (40–60°C) .
Purification : Remove residual H₂O via vacuum distillation or molecular sieves.
Validation : Confirm purity via mass spectrometry (e.g., m/z shifts in [M-D]⁺ ions) or <sup>2</sup>H-NMR .
Best Practice : Use inert atmospheres to prevent isotopic dilution from ambient moisture .
Q. How do safety protocols for this compound differ from those for non-deuterated phosphoric acid?
Basic Research Question
While both forms share corrosive hazards (NFPA Health Rating: 3), this compound requires additional precautions:
- Deuterium Exposure : Prolonged inhalation/absorption may pose unique metabolic risks; use fume hoods and deuterium-compatible PPE .
- Waste Disposal : Segregate deuterated waste to avoid environmental isotopic contamination .
Documentation : Adhere to OSHA and EPA guidelines for hazardous chemical handling, with specific annotations for isotopic variants .
Q. How can researchers optimize this compound’s use in kinetic isotope effect (KIE) studies of acid-catalyzed reactions?
Advanced Research Question
KIE studies require precise control of reaction variables:
- Solvent Selection : Use deuterated solvents (e.g., D₂O) to minimize proton exchange interference .
- Temperature Gradients : Conduct Arrhenius experiments to isolate isotopic effects from thermal contributions .
- Data Interpretation : Normalize rate constants (kH/kD) to distinguish primary vs. secondary KIEs .
Pitfall Avoidance : Validate mechanistic assumptions using computational models (e.g., DFT) to correlate experimental KIEs with transition-state structures .
Q. What analytical techniques are most effective for verifying isotopic purity in this compound, and how should conflicting data be resolved?
Advanced Research Question
- Primary Methods :
- Data Contradictions : If techniques yield inconsistent purity estimates, cross-validate using isotope-ratio MS (IRMS) or replicate experiments under controlled humidity .
Q. How should researchers address discrepancies between theoretical predictions and experimental results in studies using this compound?
Advanced Research Question
Contradictions may arise from:
- Isotopic Dilution : Trace moisture in reagents/solvents reduces effective D-content. Mitigate via rigorous drying protocols .
- Unaccounted Side Reactions : Deuterium may alter reaction pathways (e.g., via altered hydrogen bonding). Use control experiments with non-deuterated analogs .
Resolution Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
Q. What strategies minimize isotopic dilution when integrating this compound into multi-step synthetic pathways?
Advanced Research Question
- Step Ordering : Introduce deuterated reagents late in sequences to reduce exposure to proton sources.
- Protecting Groups : Use deuterium-stable groups (e.g., tert-butyldimethylsilyl) to shield reactive sites .
- Monitoring : Track isotopic loss via inline FTIR or periodic MS sampling .
Q. How can this compound improve mechanistic clarity in studies of proton-coupled electron transfer (PCET) reactions?
Advanced Research Question
Deuteration isolates proton vs. electron transfer steps:
Properties
IUPAC Name |
trideuterio phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i/hD3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIIXXVUZAFLBC-ZRLBSURWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)(O[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162398 | |
Record name | (3H)Phosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.014 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
85% Solution in D2-O: Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | Phosphoric acid-d3 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21481 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14335-33-2 | |
Record name | Phosphoric acid-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14335-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3H)Phosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014335332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3H)Phosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3H)phosphoric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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